tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate
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Overview
Description
The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.28 . The IUPAC name of this compound is tert-butyl ((3S,4R)-4-hydroxypiperidin-3-yl)carbamate .
Physical And Chemical Properties Analysis
The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is a solid at room temperature . It should be stored in a refrigerator and protected from light .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group in anilines during chemical reactions, allowing for further functionalization without affecting the amine group.
Production of Tetrasubstituted Pyrroles
The compound is instrumental in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various biologically active molecules.
Chemical Transformations Involving tert-Butyl Group
The tert-butyl group’s unique reactivity pattern is exploited in various chemical transformations. The crowded nature of this group can influence the outcome of reactions, making it a valuable moiety in synthetic chemistry .
Relevance in Biosynthetic Pathways
This compound’s tert-butyl group plays a role in biosynthetic pathways. Its presence can affect the synthesis and degradation of biological molecules, highlighting its importance in biochemistry .
Biodegradation Processes
In environmental chemistry, the tert-butyl group’s impact on biodegradation pathways is of interest. Understanding how this group behaves can help in designing compounds that are more environmentally friendly .
Biocatalytic Processes
The tert-butyl group’s properties may be harnessed in biocatalytic processes. Its unique characteristics can influence enzyme-catalyzed reactions, which is beneficial in industrial biotechnology .
Safety and Hazards
The compound “tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, or spray, wearing personal protective equipment, and ensuring good ventilation at the workstation .
properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKVNKDJIRDXRH-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCOC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate | |
CAS RN |
445480-33-1 |
Source
|
Record name | rac-tert-butyl N-[(3R,4S)-3-hydroxyoxan-4-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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